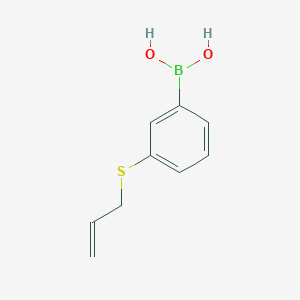
3-(Allylthio)-benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allylthio)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with an allylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylthio)-benzeneboronic acid typically involves the following steps:
Formation of the Allylthio Group: This can be achieved by reacting an appropriate allyl halide with a thiol compound under basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Allylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Allylthio)-benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Allylthio)-benzeneboronic acid depends on its application:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.
Anticancer Activity: In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the allylthio group, making it less versatile in certain synthetic applications.
3-(Methylthio)-benzeneboronic Acid: Similar structure but with a methylthio group instead of an allylthio group, which can affect its reactivity and applications.
Uniqueness
3-(Allylthio)-benzeneboronic acid is unique due to the presence of both the boronic acid and allylthio groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
CAS No. |
915401-98-8 |
|---|---|
Molecular Formula |
C9H11BO2S |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(3-prop-2-enylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 |
InChI Key |
GBDGTVBVLHZGFE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



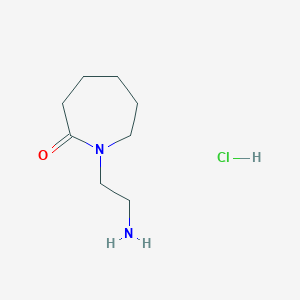
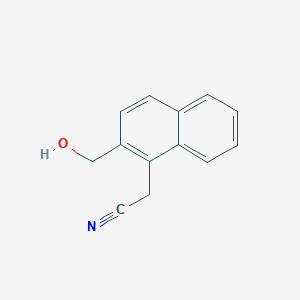


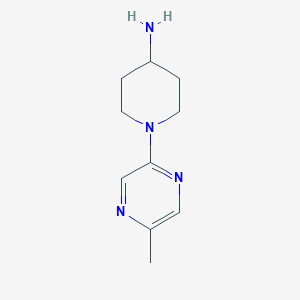
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)

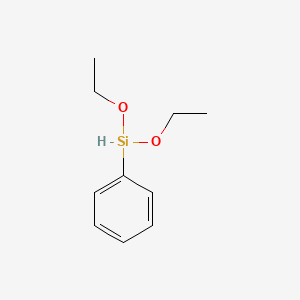

![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
